molecular formula C9H7FN2O B575356 6-Fluoro-2-methylquinazolin-4-ol CAS No. 194473-04-6

6-Fluoro-2-methylquinazolin-4-ol

Cat. No.: B575356
CAS No.: 194473-04-6
M. Wt: 178.166
InChI Key: PLUNYJURDZUDIA-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinazolin-4-ol is an organofluorine compound that belongs to the quinazoline family. It is characterized by a quinazoline core structure with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.

Safety and Hazards

The safety and hazards associated with “6-Fluoro-2-methylquinazolin-4-ol” are not well-documented. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions. It interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase), inhibiting their activity . The nature of these interactions is competitive, meaning this compound competes with the substrate for the active site of the enzyme .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It has been observed to interact with titanium oxide nanoparticles (TiO2 NPs), revealing a mix of static and dynamic fluorescence quenching mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylquinazolin-4-ol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact. Microwave-assisted and metal-mediated reactions are often preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methylquinazolin-4-ol is unique due to the presence of both the fluorine atom and the methyl group, which enhance its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group influences its binding affinity and selectivity towards biological targets .

Properties

IUPAC Name

6-fluoro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNYJURDZUDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674257
Record name 6-Fluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194473-04-6
Record name 6-Fluoro-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194473-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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